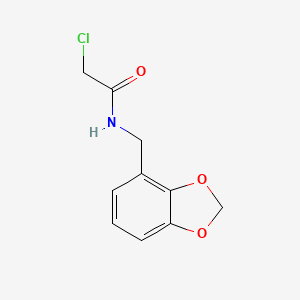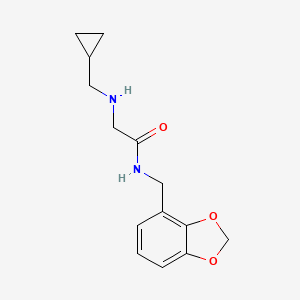
2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid, also known as DMAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. DMAPA is a white crystalline powder that is soluble in water and has a molecular formula of C8H13NO4.
Mécanisme D'action
The mechanism of action of 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death. 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid's antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid has been shown to have a low toxicity profile in animal studies. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid is its versatility in various fields of research, including medicinal chemistry, organic synthesis, and materials science. However, its limitations include its low solubility in organic solvents and its high reactivity towards water.
Orientations Futures
There are several future directions for the research on 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid. One potential area of research is the development of new synthetic methods for 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid that are more efficient and cost-effective. Another area of research is the investigation of 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid's potential applications in materials science, such as its use as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid's mechanism of action and its potential applications in medicinal chemistry.
Méthodes De Synthèse
2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid can be synthesized through various methods, including the reaction of 2-methylpropanoic acid with oxalyl chloride, followed by reaction with 1,4-dioxane-2,3-diol. Another method involves the reaction of 2-methylpropanoic acid with thionyl chloride, followed by reaction with 1,4-dioxane-2,3-diol.
Applications De Recherche Scientifique
2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
2-(1,4-dioxane-2-carbonylamino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-9(2,8(12)13)10-7(11)6-5-14-3-4-15-6/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWTXSAMUJQNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1COCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dioxane-2-carboxamido)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587251.png)
![4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587254.png)
![4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587260.png)
![N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine](/img/structure/B7587264.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7587265.png)
![3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587267.png)
![2-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7587271.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587277.png)



![N-[2-(1-methylimidazol-2-yl)ethyl]hexan-2-amine](/img/structure/B7587300.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7587313.png)
![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)